Methyldopate hydrochloride
CAS No.: 2508-79-4
Cat. No.: VC0008037
Molecular Formula: C12H18ClNO4
Molecular Weight: 275.73 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2508-79-4 |
---|---|
Molecular Formula | C12H18ClNO4 |
Molecular Weight | 275.73 g/mol |
IUPAC Name | ethyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride |
Standard InChI | InChI=1S/C12H17NO4.ClH/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8;/h4-6,14-15H,3,7,13H2,1-2H3;1H/t12-;/m0./s1 |
Standard InChI Key | QSRVZCCJDKYRRF-YDALLXLXSA-N |
Isomeric SMILES | CCOC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N.Cl |
SMILES | CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N.Cl |
Canonical SMILES | CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N.Cl |
Appearance | Solid powder |
Chemical and Structural Properties
Methyldopate hydrochloride (C₁₂H₁₈ClNO₄) is a white to off-white crystalline powder with a molecular weight of 275.73 g/mol . Its structure comprises a tyrosine backbone modified by methylation at the α-carbon and esterification of the carboxylic acid group with ethanol, followed by hydrochloride salt formation . Key physicochemical properties include:
The compound’s ultraviolet (UV) absorption spectrum in 0.1 N HCl shows a characteristic peak at 280 nm (ε = 1,240 L·mol⁻¹·cm⁻¹), enabling quantitative analysis via spectrophotometry . Its logP value of 2.42 suggests moderate lipophilicity, facilitating blood-brain barrier penetration .
Synthesis and Production
Methyldopate hydrochloride is synthesized via esterification of methyldopa with ethanol, followed by hydrochloride salt formation. A representative protocol involves:
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Esterification: Methyldopa reacts with ethanol under acidic catalysis (e.g., HCl gas) to form methyldopate.
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Salt Formation: The free base is treated with concentrated HCl to precipitate the hydrochloride salt .
Recent advancements include the development of organotin complexes by reacting methyldopa with trialkyltin chlorides (e.g., Ph₃SnCl, Bu₃SnCl). These complexes, synthesized in 78–84% yields, exhibit potential as stabilizers in polyvinyl chloride (PVC) due to their radical-scavenging properties .
Therapeutic Applications and Clinical Pharmacokinetics
Hypertension Management
Methyldopate hydrochloride is indicated for acute hypertension, particularly in pregnancy-induced hypertension due to its safety profile in obstetric use . Administered intravenously at 250–500 mg every 6 hours, it achieves peak plasma concentrations within 2–4 hours .
Pharmacokinetic Profile
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Metabolism: Hepatic conversion to methyldopa, followed by decarboxylation and hydroxylation.
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Excretion: Renal elimination (70% as unchanged methyldopa, 30% as sulfate conjugates) .
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Half-Life: 1.7–2.4 hours for methyldopate; 2 hours for methyldopa .
Analytical Methods and Quality Control
The United States Pharmacopeia (USP) specifies stringent criteria for methyldopate hydrochloride:
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Identity Tests: UV absorbance matching (280 nm), chloride ion detection .
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Purity Criteria: ≤0.5% loss on drying, ≤0.1% residue on ignition .
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Assay: Reverse-phase HPLC with 0.02 M sodium phosphate/0.015 M H₃PO₄ mobile phase (retention time ≈6.5 minutes) .
Spectrophotometric methods using potassium periodate oxidation and coupling with aromatic amines (e.g., 4-aminoantipyrine) achieve detection limits of 0.1 µg/mL, suitable for tablet formulation analysis .
Emerging Applications and Research Directions
Organotin Complexes
Methyldopa-tin complexes (e.g., Ph₃Sn-Methyldopa) demonstrate dual functionality as PVC stabilizers and antioxidants, inhibiting peroxide formation by 85% at 0.5% w/w concentration . These complexes exhibit radical scavenging activity comparable to commercial stabilizers like dibutyltin dilaurate (DBTL) .
Neuropharmacology
Ongoing studies explore methyldopa’s role in modulating central cholinergic-adrenergic interactions, with potential applications in neurogenic hypertension and autonomic dysreflexia .
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